Naphthalene, 1-[(chloromethyl)thio]-
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Overview
Description
Naphthalene, 1-[(chloromethyl)thio]-: is an organic compound with the molecular formula C11H9ClS It is a derivative of naphthalene, where a chloromethylthio group is attached to the first carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-[(chloromethyl)thio]- typically involves the chloromethylation of naphthalene derivatives. One common method is the reaction of naphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2). The reaction is carried out in a solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to achieve high yields.
Industrial Production Methods: Industrial production of Naphthalene, 1-[(chloromethyl)thio]- often involves similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of catalysts and solvents may vary based on cost and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: Naphthalene, 1-[(chloromethyl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to form naphthalene derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA) in an appropriate solvent (e.g., acetic acid) at moderate temperatures.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in an inert atmosphere (e.g., nitrogen) at low temperatures.
Major Products Formed:
Substitution: Naphthalene derivatives with various functional groups (e.g., naphthylamines, naphthylthiols).
Oxidation: Naphthalene sulfoxides and sulfones.
Reduction: Reduced naphthalene derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Naphthalene, 1-[(chloromethyl)thio]- is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block for the synthesis of dyes, pigments, and fluorescent brightening agents.
Biology and Medicine: In biological research, this compound is used to study the interactions of thioether-containing molecules with biological systems
Industry: Industrially, Naphthalene, 1-[(chloromethyl)thio]- is employed in the production of synthetic resins and polymers. Its unique chemical properties make it valuable in the development of materials with specific characteristics.
Mechanism of Action
The mechanism of action of Naphthalene, 1-[(chloromethyl)thio]- involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in organic synthesis to create a wide range of derivatives. The thioether group can also participate in oxidation and reduction reactions, further expanding its utility in chemical transformations.
Comparison with Similar Compounds
Naphthalene, 1-(chloromethyl)-: Similar structure but lacks the thioether group, making it less versatile in certain chemical reactions.
Naphthalene, 1-(bromomethyl)-: Similar reactivity but with a bromomethyl group instead of chloromethyl, which can affect reaction conditions and outcomes.
Naphthalene, 1-(hydroxymethyl)-: Contains a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness: Naphthalene, 1-[(chloromethyl)thio]- is unique due to the presence of both chloromethyl and thioether groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Its ability to undergo both nucleophilic substitution and oxidation/reduction reactions makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
1-(chloromethylsulfanyl)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClS/c12-8-13-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSYOCIEYQWGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2SCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478029 |
Source
|
Record name | Naphthalene, 1-[(chloromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
653602-02-9 |
Source
|
Record name | Naphthalene, 1-[(chloromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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